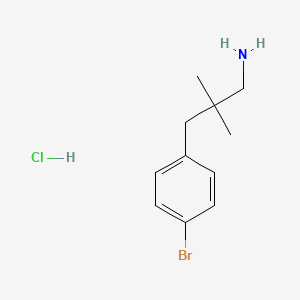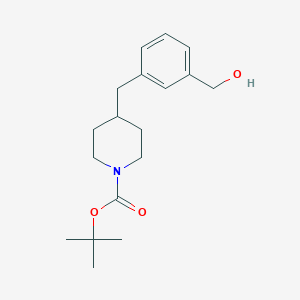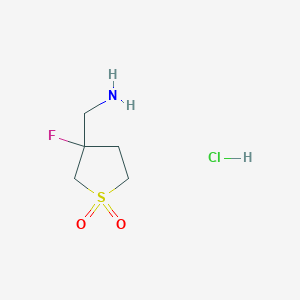
3-(4-Bromophenyl)-2,2-dimethylpropan-1-amine hydrochloride
説明
3-(4-Bromophenyl)-2,2-dimethylpropan-1-amine hydrochloride, also known as 3-bromo-2,2-dimethylpropan-1-amine hydrochloride, is a small molecule that has been studied for its potential applications in scientific research. This compound belongs to the class of compounds known as amines, which are organic compounds that contain a nitrogen atom with a lone pair of electrons. 3-bromo-2,2-dimethylpropan-1-amine hydrochloride is a colorless solid that is soluble in water and has a melting point of 81-83 °C.
作用機序
The mechanism of action of 3-(4-Bromophenyl)-2,2-dimethylpropan-1-amine hydrochloridedimethylpropan-1-amine hydrochloride is not well understood. However, it is believed that the compound acts as a Lewis base, which means that it can donate electrons to form a covalent bond with a Lewis acid. Additionally, 3-(4-Bromophenyl)-2,2-dimethylpropan-1-amine hydrochloridedimethylpropan-1-amine hydrochloride is thought to act as a proton donor, which means that it can donate a proton to form a covalent bond with a Lewis base.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(4-Bromophenyl)-2,2-dimethylpropan-1-amine hydrochloridedimethylpropan-1-amine hydrochloride are not well understood. However, it is believed that the compound could potentially interact with certain enzymes, receptors, and other proteins in the body, which could lead to various biochemical and physiological effects.
実験室実験の利点と制限
The main advantage of using 3-(4-Bromophenyl)-2,2-dimethylpropan-1-amine hydrochloridedimethylpropan-1-amine hydrochloride in laboratory experiments is that it is a relatively inexpensive compound that is readily available. Additionally, the compound is soluble in water, which makes it easy to use in aqueous solutions. However, the compound is highly volatile and can easily be lost during the course of an experiment. Additionally, the compound is toxic and should be handled with care.
将来の方向性
There are several potential future directions for research on 3-(4-Bromophenyl)-2,2-dimethylpropan-1-amine hydrochloridedimethylpropan-1-amine hydrochloride. These include further research into the compound's mechanism of action, its potential biochemical and physiological effects, and its potential applications in the synthesis of various compounds. Additionally, further research could be conducted into the potential advantages and limitations of using the compound in laboratory experiments. Finally, further research could be conducted into the potential toxicity of the compound and its potential effects on human health.
科学的研究の応用
3-(4-Bromophenyl)-2,2-dimethylpropan-1-amine hydrochloridedimethylpropan-1-amine hydrochloride has been studied for its potential applications in scientific research. It has been used as a ligand in the synthesis of copper(II) complexes, as well as a catalyst in the synthesis of 1,3-dicarbonyl compounds. It has also been used in the synthesis of aryl bromides and aryl iodides. Additionally, 3-(4-Bromophenyl)-2,2-dimethylpropan-1-amine hydrochloridedimethylpropan-1-amine hydrochloride has been used in the synthesis of amides and amino acids.
特性
IUPAC Name |
3-(4-bromophenyl)-2,2-dimethylpropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrN.ClH/c1-11(2,8-13)7-9-3-5-10(12)6-4-9;/h3-6H,7-8,13H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XARKLWVSHZHDCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC=C(C=C1)Br)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromophenyl)-2,2-dimethylpropan-1-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[(1-fluorocyclopentyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1485148.png)
![2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1485149.png)
![2-[(3-Phenoxyphenyl)methyl]pyrrolidine hydrochloride](/img/structure/B1485151.png)

![{hexahydro-2H-cyclopenta[b]furan-3a-yl}methanamine hydrochloride](/img/structure/B1485157.png)

![2-[4-(2-Fluoroethoxy)phenoxy]ethan-1-amine](/img/structure/B1485160.png)





![4-[(Pyridin-3-yl)methyl]azepane dihydrochloride](/img/structure/B1485168.png)